molecular formula C6H6O2 B050972 5-Methylfurfural CAS No. 620-02-0

5-Methylfurfural

Cat. No.: B050972
CAS No.: 620-02-0
M. Wt: 110.11 g/mol
InChI Key: OUDFNZMQXZILJD-UHFFFAOYSA-N
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Description

5-Methyl furfural: is an organic compound with the molecular formula C6H6O2 . It is a derivative of furfural, characterized by a furan ring with a methyl group and an aldehyde group attached. This compound is a colorless to yellow liquid with a distinctive odor and is used in various industrial applications, including as a flavoring agent and an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl furfural can be synthesized through several methods. One common approach involves the hydrogenolysis of 5-hydroxymethylfurfural using palladium catalysts. This method achieves high selectivity and yield under controlled conditions . Another method involves the conversion of starch to 5-Methyl furfural using hydrochloric acid, sodium iodide, and hydrogen in a biphasic solvent system .

Industrial Production Methods: Industrial production of 5-Methyl furfural often relies on the hydrogenation of furfural derivatives. The process typically involves the use of metal catalysts and specific reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl furfural undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Production

5-MF is a colorless to amber liquid with a chemical formula of C6H6O2 and a molecular weight of 110.11 g/mol. It is soluble in water, ethanol, and ether, making it suitable for diverse applications. The production of 5-MF typically involves the dehydration of pentose sugars like xylose and arabinose found in hemicellulose, often using acid-catalyzed processes at high temperatures and pressures .

Fuel Additive

5-MF serves as a bio-based additive in gasoline and diesel fuels. It enhances combustion efficiency and reduces harmful emissions such as particulate matter and nitrogen oxides. Studies have shown that it can increase the cetane number of diesel fuel, indicating improved ignition quality .

Solvent

Due to its excellent solvency properties, 5-MF is utilized as a solvent in the production of resins, polymers, and pharmaceuticals. It effectively dissolves various organic compounds, facilitating numerous industrial processes .

Flavor and Fragrance

5-MF is valued for its characteristic aroma, often described as nutty or caramel-like. It is commonly used in food products to enhance flavor profiles in baked goods, coffee, and tea, as well as in cosmetic formulations .

Chemical Intermediate

As a chemical intermediate, 5-MF is crucial for synthesizing other compounds such as furan derivatives. These derivatives are important in the production of solvents, monomers, and pharmaceuticals. Additionally, 5-MF can be converted into 2,5-dimethylfuran (DMF), which serves as a bio-based alternative to petroleum-derived fuels .

Pharmaceutical Applications

Recent studies have highlighted the potential of 5-MF as an anti-inflammatory and anti-cancer agent. Preclinical research indicates that it can inhibit pro-inflammatory cytokine production and induce apoptosis in cancer cells .

Case Study 1: Inhibition of Malodor Production

A study investigated the effectiveness of 5-MF in inhibiting malodor production caused by Staphylococcus epidermidis during sodium l-lactate fermentation. The results indicated that 0.15% 5-MF significantly reduced malodor production by down-regulating acetolactate synthase activity in the bacteria . This suggests potential applications in deodorant formulations.

Case Study 2: Selective Hydrogenation

Research on the selective hydrogenation of 5-Hydroxymethylfurfural (HMF) to produce valuable chemicals demonstrated that 5-MF could be synthesized under specific conditions using catalysts like Pt/Nb2O5-Ov. This process highlights the compound's role as an intermediate for producing high-value chemicals from renewable resources .

Data Summary Table

Application AreaDescriptionKey Benefits
Fuel AdditiveEnhances combustion efficiencyReduces emissions
SolventUsed in resins and pharmaceuticalsExcellent solvency
Flavor & FragranceImparts nutty/caramel flavorEnhances taste in food products
Chemical IntermediatePrecursor for furan derivativesEnables synthesis of bio-based alternatives
PharmaceuticalPotential anti-inflammatory and anti-cancer propertiesInhibits cytokine production

Mechanism of Action

The mechanism of action of 5-Methyl furfural involves its interaction with cellular components. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of adducts with proteins and DNA, potentially affecting cellular functions. The exact molecular targets and pathways are still under investigation, but it is known to interfere with metabolic processes and enzyme activities .

Comparison with Similar Compounds

Uniqueness: 5-Methyl furfural is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its methyl group enhances its hydrophobicity and influences its reactivity compared to other furfural derivatives .

Biological Activity

5-Methylfurfural (5-MF) is a furan derivative that has garnered attention for its potential biological activities, particularly in the fields of food science, pharmacology, and environmental health. This article explores the biological activity of 5-MF, including its effects on cellular mechanisms, potential therapeutic applications, and its impact on microbial fermentation processes.

5-MF is primarily derived from the dehydration of sugars and is commonly found in various food products, especially those subjected to heat treatment. Its chemical structure allows it to participate in various biochemical reactions, making it a compound of interest in both industrial and biological contexts.

1. Antioxidant Properties

Research indicates that 5-MF exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. For instance, studies have demonstrated that 5-MF can enhance the activity of endogenous antioxidant enzymes such as catalase and superoxide dismutase in liver tissues exposed to oxidative stressors .

2. Anti-inflammatory Effects

5-MF has been reported to mitigate inflammation through various mechanisms:

  • Inhibition of Inflammatory Cytokines : In vitro studies have shown that 5-MF can suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages stimulated with lipopolysaccharides (LPS) .
  • NLRP3 Inflammasome Pathway : It has been suggested that 5-MF inhibits the NLRP3 inflammasome activation, a critical component of the inflammatory response, by modulating endoplasmic reticulum (ER) stress pathways .

3. Antimicrobial Activity

Recent studies have highlighted the role of 5-MF in inhibiting microbial fermentation processes. Specifically, it has been shown to reduce malodor production by inhibiting the fermentation activity of Staphylococcus epidermidis through the downregulation of acetolactate synthase (ALS) activity . This suggests potential applications in deodorant formulations.

4. Cytotoxicity and Cell Viability

While 5-MF demonstrates beneficial biological activities, its cytotoxic effects at higher concentrations warrant attention. In cell viability assays, exposure to elevated levels of 5-MF resulted in reduced cell survival rates in various human cell lines. For example, concentrations above 0.2% led to significant cytotoxicity as measured by MTT assays .

Case Study 1: Antioxidant Effects on Liver Injury

A study involving ICR mice treated with alcohol demonstrated that administration of 5-MF significantly decreased serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating protective effects against alcohol-induced liver injury. The treatment also resulted in reduced malondialdehyde (MDA) levels in liver tissues, highlighting its antioxidant capabilities .

Case Study 2: Inhibition of Inflammatory Response

In a model of acute lung injury induced by LPS, mice pretreated with 5-MF showed reduced alveolar destruction and neutrophil infiltration compared to controls. This was accompanied by lower serum levels of inflammatory cytokines, suggesting a protective role against lung inflammation .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
AntioxidantScavenges free radicals; enhances enzymatic activity
Anti-inflammatoryInhibits cytokine production; blocks NLRP3 inflammasome
AntimicrobialReduces malodor by inhibiting ALS activity
CytotoxicityDecreases cell viability at high concentrations

Q & A

Basic Research Questions

Q. What are the primary synthesis routes for 5-methylfurfural (5-MF) from biomass-derived carbohydrates, and how can reaction conditions be optimized?

  • Methodology : 5-MF is typically synthesized via acid-catalyzed dehydration of hexoses (e.g., fructose) or hydrogenation of 5-hydroxymethylfurfural (HMF). Optimization involves:

  • Catalyst selection : Superacid catalysts (e.g., VNU-11–SO4) in ionic liquids enhance dehydration efficiency by stabilizing intermediates .
  • Solvent systems : Biphasic systems (e.g., water/THF) improve yield by reducing side reactions like rehydration .
  • Temperature control : Lower temperatures (80–120°C) favor 5-MF over degradation products .
    • Key data : Iodide-mediated transfer hydrogenation achieves 78% 5-MF yield from fructose at 100°C .

Q. How can researchers characterize 5-MF purity and structural integrity in complex reaction mixtures?

  • Methodology :

  • Chromatography : HPLC with UV detection (λ = 280 nm) or LC-MS distinguishes 5-MF from furanic byproducts (e.g., HMF, furfural) .
  • Spectroscopy : NMR (¹H/¹³C) confirms structural features (e.g., methyl group at δ 2.3 ppm) and detects impurities .
  • QC protocols : Purity ≥99.5% via standardized melting point (30–34°C) and refractive index (1.5627) checks .

Advanced Research Questions

Q. What mechanisms underlie the selective hydrogenation of HMF to 5-MF, and how do catalyst steric effects influence selectivity?

  • Methodology :

  • Catalyst design : Bimetallic systems (e.g., Pt-Co) exploit hydrogen spillover to reduce HMF’s hydroxyl group while preserving the methyl group .
  • Steric hindrance : Bulky ligands on catalysts (e.g., N-doped carbon supports) limit undesired over-hydrogenation to 2,5-dimethylfuran .
  • Kinetic studies : In situ FTIR tracks intermediate formation (e.g., 5-MF vs. 2,5-dihydroxymethylfuran) .
    • Key data : Au/HT5:1 catalysts achieve 92% 5-MF selectivity at 80°C .

Q. How can researchers resolve contradictions in reported toxicity data for 5-MF across different biological models?

  • Methodology :

  • Systematic reviews : Use EFSA’s tiered search strategy (PubMed, Web of Science, SciFinder®) to filter studies by organism (e.g., bees vs. mammals) and exposure pathways .
  • Dose-response modeling : Compare LD₅₀ values (e.g., 5-MF’s acute toxicity in bees: 120 mg/kg) against metabolic detoxification rates .
  • In vitro assays : HepG2 cell lines assess hepatotoxicity mechanisms (e.g., ROS generation) to validate in vivo findings .

Q. What advanced analytical techniques improve 5-MF detection in food matrices with high background interference?

  • Methodology :

  • Derivatization : Coumarin-based reagents (e.g., N-hydroxy amino coumarins) enhance LC-MS sensitivity via nitrone adduct formation (LOD: 0.1 ng/mL) .
  • SPME-GC-MS : Headspace extraction isolates 5-MF from volatile matrices (e.g., coffee) with >95% recovery .
  • Multivariate calibration : PLS regression models correct for matrix effects in FTIR or Raman spectra .

Q. Data-Driven Research Challenges

Q. How do solvent polarity and hydrogen-bonding networks affect 5-MF stability during long-term storage?

  • Methodology :

  • Accelerated aging tests : Monitor 5-MF degradation in DES (deep eutectic solvents) vs. aprotic solvents (e.g., DMSO) at 40°C .
  • DFT calculations : Predict degradation pathways (e.g., oxidation to 5-methyl-2-furoic acid) using Gaussian09 .
  • Empirical validation : Argon-filled storage at 2–8°C preserves 5-MF >98% purity for 12 months .

Q. What strategies mitigate side reactions (e.g., polymerization) during 5-MF synthesis?

  • Methodology :

  • Additives : Brønsted acids (e.g., H₃PO₄) suppress caramelization by protonating reactive intermediates .
  • Flow chemistry : Continuous reactors minimize residence time, reducing polymer formation .
  • Inhibitor screening : Ascorbic acid (0.1 wt%) reduces free radical-induced polymerization .

Properties

IUPAC Name

5-methylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c1-5-2-3-6(4-7)8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDFNZMQXZILJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060714
Record name 5-methyl-2-Furancarboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless liquid, spicy-sweet, warm and slightly caramellic odour
Record name 5-Methylfurfural
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1124/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

89.00 to 90.00 °C. @ 26.00 mm Hg
Record name 5-Methyl-2-furancarboxaldehyde
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble in water; soluble in oils, miscible (in ethanol)
Record name 5-Methylfurfural
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1124/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.098-1.108
Record name 5-Methylfurfural
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

620-02-0
Record name 5-Methylfurfural
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Record name 5-Methyl-2-furfural
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Record name 2-Furancarboxaldehyde, 5-methyl-
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Record name 5-methyl-2-Furancarboxaldehyde
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Record name 5-methylfurfural
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Record name 5-METHYL-2-FURALDEHYDE
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Record name 5-Methyl-2-furancarboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033002
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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